molecular formula C8H9Cl2N B1626745 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 61820-11-9

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No. B1626745
CAS RN: 61820-11-9
M. Wt: 190.07 g/mol
InChI Key: HFUWHULRJBGIQJ-UHFFFAOYSA-N
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Patent
US04211720

Procedure details

1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid (1.5 g) was dissolved in dimethylformamide (10 ml) and the solution was saturated with gaseous ammonia at 20° C. The solution was then stirred at 130° C. for 18 hours, then diluted with water (150 ml) and extracted with pentane. The extracts were dried (MgSO4) and the solvent was removed under reduced pressure to give the required 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropane nitrile, yield 82%.
Name
1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(C(O)=O)[C:5]([CH3:7])([CH3:6])[CH:4]1[CH:8]=[C:9]([Cl:11])[Cl:10])#[N:2].N>CN(C)C=O.O>[Cl:10][C:9]([Cl:11])=[CH:8][CH:4]1[C:5]([CH3:6])([CH3:7])[CH:3]1[C:1]#[N:2]

Inputs

Step One
Name
1-Cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid
Quantity
1.5 g
Type
reactant
Smiles
C(#N)C1(C(C1(C)C)C=C(Cl)Cl)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred at 130° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC(=CC1C(C1(C)C)C#N)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.